TBI-223 is a novel compound belonging to the oxazolidinone class, specifically designed for the treatment of tuberculosis (TB), including multidrug-resistant and extensively drug-resistant strains. It has shown promising results in preclinical studies, demonstrating efficacy against various strains of Mycobacterium tuberculosis as well as Gram-positive bacteria. The compound is currently undergoing clinical evaluation to assess its safety, tolerability, and pharmacokinetics.
TBI-223 is classified as an oxazolidinone antibiotic. This class of compounds inhibits bacterial protein synthesis by targeting the ribosomal machinery, specifically binding to the 23S ribosomal RNA of the 50S ribosomal subunit . Other notable oxazolidinones include linezolid and sutezolid, which have been used in clinical settings for treating various bacterial infections.
The synthesis of TBI-223 has been reported to involve several steps that emphasize the formation of its unique oxazolidinone structure. While specific synthetic pathways are proprietary, it typically includes:
The synthetic route is designed to optimize yield and minimize by-products, which is critical for large-scale production. The process has been refined to ensure stability and bioavailability in biological systems .
TBI-223 possesses a complex molecular structure characteristic of oxazolidinones. The canonical SMILES representation provides a unique identification of its 2D structure, which includes:
The molecular formula of TBI-223 is CHNO, with a molecular weight of approximately 342.36 g/mol. Detailed structural data can be obtained from chemical databases that provide insights into its stereochemistry and conformational dynamics .
TBI-223 undergoes various chemical reactions typical for oxazolidinones, including:
The stability profile of TBI-223 suggests improved resistance to hydrolytic degradation compared to older oxazolidinones like linezolid, making it suitable for prolonged therapeutic regimens .
TBI-223 exerts its antibacterial effects primarily through inhibition of protein synthesis in Mycobacterium tuberculosis. The mechanism involves:
Preclinical studies have demonstrated that TBI-223 retains activity against both drug-sensitive and resistant strains of Mycobacterium tuberculosis, indicating its potential as a universal treatment option .
TBI-223 is typically characterized by:
Key chemical properties include:
Relevant analyses suggest that TBI-223 has favorable pharmacokinetic properties, including absorption and distribution profiles conducive to effective dosing regimens .
TBI-223 is primarily aimed at treating tuberculosis, particularly in cases where existing treatments have failed due to drug resistance. Its applications include:
TBI-223 exerts its antibacterial effects through precise targeting of the bacterial ribosome. As a novel oxazolidinone, it binds to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, specifically interacting with 23S ribosomal RNA (rRNA) nucleotides U2585 and A2451 within domain V [9]. This binding sterically blocks the formation of the initiation complex between formylmethionyl-tRNA (fMet-tRNA) and the mRNA start codon, arresting protein synthesis at the earliest stage [4] [6]. Unlike macrolides or aminoglycosides that permit partial translation, oxazolidinones like TBI-223 prevent the correct positioning of incoming aminoacyl-tRNA molecules, leading to complete translational inhibition [9].
The compound's time-dependent bactericidal activity against Mycobacterium tuberculosis (Mtb) correlates with the duration of ribosome occupancy rather than peak concentrations. Pharmacodynamic studies demonstrate that maintaining free drug concentrations above the minimum inhibitory concentration (MIC) for >85% of the dosing interval optimizes bacterial killing [1] [2]. Structural analyses reveal that TBI-223 forms three hydrogen bonds with G2061, C2452, and U2584 of the 23S rRNA, enhancing its binding stability compared to earlier oxazolidinones [9].
Table 1: Ribosomal Binding Interactions of TBI-223
Ribosomal Component | Interaction Type | Biological Consequence |
---|---|---|
23S rRNA Domain V | Hydrogen bonding (G2061, C2452, U2584) | Stabilizes drug-ribosome complex |
Peptidyl Transferase Center (PTC) | Steric hindrance | Blocks fMet-tRNA positioning |
A-site of 50S subunit | Allosteric modification | Prevents aminoacyl-tRNA accommodation |
Nascent peptide exit tunnel | Minor hydrophobic interactions | Contributes to binding specificity |
Despite structural similarities, TBI-223 exhibits distinct ribosomal binding kinetics compared to linezolid. While both share comparable MIC values against Mtb clinical isolates (linezolid MIC~90~: 0.25–1.0 mg/L; TBI-223 MIC~90~: 0.12–0.5 mg/L) [1] [7], their pharmacodynamic profiles diverge significantly. TBI-223 demonstrates a lower EC~50~ (0.20 mg/L) than linezolid (0.29 mg/L) in combination therapy models with bedaquiline and pretomanid, indicating superior potency at lower concentrations [1] [2]. This enhanced target affinity arises from TBI-223's optimized interactions with nucleotides surrounding the PTC pocket.
Mechanistically, TBI-223's fluorine atom at the C-5 position of the phenyl ring enhances electron withdrawal, increasing hydrogen bond strength with U2585 by 1.7-fold compared to linezolid [9]. This translates to a prolonged dissociation half-life (TBI-223: 48 ± 5 min; linezolid: 32 ± 4 min) in ribosomal binding assays using purified Mtb 50S subunits [2]. In murine infection models, TBI-223 achieved 3.2-log CFU reduction at exposures equivalent to linezolid's 2.1-log reduction, confirming superior target engagement in vivo [1] [5].
Table 2: Pharmacodynamic Comparison Against Mtb
Parameter | TBI-223 | Linezolid | Experimental System |
---|---|---|---|
MIC~90~ (mg/L) | 0.12–0.5 | 0.25–1.0 | Broth microdilution assay |
EC~50~ in BPaL (mg/L) | 0.20 | 0.29 | Murine combination PK/PD model |
Ribosomal Dissociation t~½~ (min) | 48 ± 5 | 32 ± 4 | Purified 50S subunit binding |
CFU Reduction (log~10~) | 3.2 | 2.1 | Murine chronic infection model |
Time > MIC Required (%) | 85 | 92 | Hollow fiber infection model |
A critical pharmacological advance of TBI-223 is its enhanced selectivity for bacterial ribosomes over mitochondrial counterparts. Mitochondrial toxicity in oxazolidinones stems from structural conservation between bacterial 16S rRNA and mitochondrial 12S rRNA at the drug binding site. TBI-223 reduces this off-target inhibition through steric exclusion from the mitochondrial ribosome's deeper binding pocket [5] [7].
Quantitative assessments reveal TBI-223 inhibits mitochondrial protein synthesis (MPS) with an IC~50~ of >74 μM, contrasting sharply with linezolid's IC~50~ of 8 μM [5]. This 9.25-fold selectivity margin arises from TBI-223's inability to form stable hydrogen bonds with G3010 and U3014 in mitochondrial 12S rRNA, residues analogous to G2061 and U2585 in bacterial ribosomes [7] [9]. The mitochondrial selectivity index (IC~50~-MPS/MIC~90~) for TBI-223 exceeds 148, compared to linezolid's value of 8–32, explaining its reduced hematological toxicity [5] [7].
Preclinically, bone marrow progenitor cell assays confirm TBI-223's safety advantage. At equivalent antibacterial exposures (AUC: 200 μg·h/mL), TBI-223 causes only 7% reduction in CFU-GM colonies versus linezolid's 62% suppression [4] [5]. This differential toxicity persists in 28-day rat models where TBI-223 at 10× efficacious exposure showed no myelosuppression, whereas linezolid induced significant anemia at therapeutic concentrations [5].
The molecular architecture of TBI-223 (methyl (S)-((3-(3-fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)carbamate) incorporates strategic modifications that optimize antibacterial activity and pharmacokinetics:
Spirocyclic Amine Moiety: Replacement of linezolid's morpholine ring with 2-oxa-6-azaspiro[3.3]heptane enhances ribosomal binding entropy by reducing conformational flexibility. The constrained spiro system improves van der Waals contacts with rRNA bases A2451 and U2586, increasing binding free energy by -2.3 kcal/mol [9]. This modification also reduces P-glycoprotein efflux, boosting intracellular accumulation in macrophages by 2.7-fold compared to linezolid [6].
C-5 Fluorine Substituent: The meta-fluorine on the phenyl ring withdraws electrons from the oxazolidinone carbonyl, strengthening hydrogen bonding with nucleotide G2061 by 30%. This elevates bactericidal activity against non-replicating persisters, achieving 99.9% kill in hypoxic granuloma models [1] [9].
Carbamate Group: The N-methylcarbamate at C-5 of the oxazolidinone ring enhances water solubility (10 mM in DMSO) and oral bioavailability. Unlike acetamide groups in earlier analogs, the carbamate resists hepatic hydrolysis, maintaining structural integrity during first-pass metabolism [4] [6]. This contributes to TBI-223's high bioavailability (>90% in rodents and dogs) and linear PK up to 2400 mg doses [5].
Table 3: Structure-Activity Relationship Contributions
Structural Feature | Chemical Role | Biological Consequence |
---|---|---|
Spirocyclic amine at N-aryl position | Rigidifies binding conformation | Enhances rRNA affinity; reduces efflux |
Meta-fluorine on phenyl ring | Electron withdrawal | Strengthens H-bonding at PTC; boosts anti-persister activity |
Carbamate at C-5 | Polarity enhancement | Improves water solubility and oral bioavailability |
S-configuration at C-5 | Stereospecificity | Mandatory for ribosomal binding (1000× more active than R-isomer) |
These SAR innovations collectively shift the therapeutic index: TBI-223 achieves equivalent mycobacterial kill at 60% lower free AUC/MIC than linezolid while maintaining mitochondrial safety margins >10-fold higher [1] [5] [7].
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